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Compound of Interest

Compound Name: 4-Chlorooxazole-5-carboxylic acid

Cat. No.: B15329989

Get Quote

Compound Identity:

IUPAC Name: 4-Chloro-1,3-oxazole-5-carboxylic acid[1]

CAS Number: 1240604-29-8[1][2]

Molecular Formula: C₄H₂ClNO₃[1]

Molecular Weight: 147.52 g/mol [1]

Key Functional Groups: Carboxylic acid (H-bond donor/acceptor, ionizable), Oxazole ring

(aromatic, polar), Chlorine substituent (lipophilic, electron-withdrawing).[1]

Part 1: Physicochemical Solubility Landscape
The solubility of 4-Chlorooxazole-5-carboxylic acid is governed by the competition between

its high crystal lattice energy (typical of small, planar heterocyclic acids) and the solvation

energy provided by the solvent.[1] The electron-withdrawing chlorine atom at the C4 position

significantly increases the acidity of the C5-carboxylic acid compared to the non-halogenated

parent, altering its dissolution behavior in protic media.[1]
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Solubility by Solvent Class
The following data synthesizes empirical trends for chloro-oxazole carboxylic acid derivatives.
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Solvent Class Specific Solvent Solubility Rating Mechanistic Insight

Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)

Primary Choice.

Strong dipole-dipole

interactions disrupt

the crystal lattice.[1][3]

The sulfoxide/amide

oxygens effectively

accept H-bonds from

the carboxylic acid

proton.[1]

Polar Protic Methanol, Ethanol Moderate to High

Good solubility due to

H-bonding.[1] Caution:

Prolonged heating or

acidic catalysis can

lead to in situ

esterification

(formation of

methyl/ethyl esters).

[1]

Chlorinated DCM, Chloroform Low to Moderate

Limited solubility.[1]

Often used only for

extraction after the

compound has been

protonated (neutral

form), but rarely

suitable for dissolving

high concentrations.

[1]

Ethers/Esters THF, Ethyl Acetate Moderate

Useful for liquid-liquid

extraction.[1] THF

coordinates well with

the acid proton;

EtOAc is less effective

but standard for

workups.[1]
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Hydrocarbons Hexanes, Heptane Insoluble

The high polarity of

the carboxylic acid

and oxazole ring

prevents interaction

with non-polar alkane

chains.[1] Used as an

anti-solvent for

precipitation.[1]

Aqueous Water (pH < pKa) Sparingly Soluble

The neutral acid

aggregates due to

hydrophobic pi-

stacking of the chloro-

oxazole core.[1]

Aqueous Water (pH > pKa) High

Deprotonation (using

NaOH, NaHCO₃)

yields the carboxylate

anion, which is highly

water-soluble.[1]

The "Acid-Base Swing" Phenomenon
A critical feature of this compound is its pH-dependent solubility.[1] The pKa is estimated to be

in the range of 2.5 – 3.5 (lower than benzoic acid due to the electron-deficient oxazole ring and

inductive effect of chlorine).[1]

At pH 1-2: The compound exists as a neutral species, precipitating from water but

partitioning into organic solvents (EtOAc, DCM).[1]

At pH 8-10: The compound exists as a carboxylate salt, fully soluble in water and insoluble in

non-polar organics.[1]

Part 2: Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility
Determination
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Use this self-validating protocol when exact solubility data is required for a specific solvent

batch.[1]

Preparation: Weigh approximately 50 mg of 4-Chlorooxazole-5-carboxylic acid into a 4 mL

glass vial.

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

Equilibration:

Sonicate for 5 minutes.

Shake (orbital shaker) at 200 rpm for 24 hours to ensure thermodynamic equilibrium.

Observation & Quantitation:

If fully dissolved, add more solid until saturation (visible precipitate remains).[1]

Filter the supernatant using a 0.22 µm PTFE syringe filter.[1]

Analyze filtrate by HPLC (UV detection at 254 nm) against a standard curve.

Protocol B: Recrystallization Strategy
For purification of crude material.[1]

Solvent System: Ethanol/Water (mixed solvent system).[1]

Method:

Dissolve the crude acid in the minimum amount of hot Ethanol (60°C).[1]

Slowly add warm Water dropwise until persistent turbidity is observed.

Add a few drops of Ethanol to clear the solution.[1]

Allow to cool slowly to room temperature, then to 4°C.
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Why this works: The ethanol solvates the organic core, while the water acts as an anti-

solvent, forcing the hydrophobic chloro-oxazole face to stack into a crystal lattice as

temperature drops.[1]

Part 3: Visualization of Solubility Mechanisms
The following diagram illustrates the molecular interactions driving solubility in different media

and the purification workflow.
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Caption: Mechanistic pathways determining the dissolution or precipitation of 4-
Chlorooxazole-5-carboxylic acid based on solvent polarity and pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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